molecular formula C12H15NO B1276267 1-Benzylpiperidin-2-one CAS No. 4783-65-7

1-Benzylpiperidin-2-one

Cat. No.: B1276267
CAS No.: 4783-65-7
M. Wt: 189.25 g/mol
InChI Key: MLEGMEBCXGDFQT-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Evaluation in PET Imaging

1-Benzylpiperidin-2-one derivatives, such as 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one, have been studied for their potential in positron emission tomography (PET) imaging. These derivatives can act as selective antagonists for specific subtypes of NMDA receptors, important in neuroscience research. However, studies have indicated limitations in brain penetration and specific binding in PET imaging applications (Roger et al., 2003).

Alzheimer's Disease Treatment Research

N-Benzylpiperidine derivatives have been investigated for their potential in treating Alzheimer's Disease. These compounds can act as potent and selective inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's. Some derivatives have shown promising results in both in vitro and in vivo models, suggesting their potential use in treating cognitive impairments (Villalobos et al., 1994).

Melanin-Concentrating Hormone Receptor Antagonists

Research has been conducted on benzylpiperidine derivatives as melanin-concentrating hormone receptor R1 antagonists. These studies, using high-throughput synthesis methods, have led to the development of compounds with significantly improved biological activity. This research is relevant for understanding metabolic and obesity-related disorders (Su et al., 2005).

Synthesis Applications

This compound has been used in various synthetic applications. For instance, it has been involved in the synthesis of tetrahydropyrido[4,3-d]pyrimidine derivatives, highlighting its versatility as a building block in organic chemistry (Herrera et al., 2006).

Anti-Inflammatory Activity

Studies have been conducted on the anti-inflammatory properties of 4-benzylpiperidine. These studies, using in vitro models, have revealed its potential in inhibiting protein denaturation and proteinase activity, indicating its possible use in developing new anti-inflammatory drugs (Jayashree et al., 2016).

Safety and Hazards

When handling 1-Benzylpiperidin-2-one, it’s important to avoid contact with skin and eyes, and not to breathe in any mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

Piperidine-containing compounds, such as 1-Benzylpiperidin-2-one, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years, indicating a strong interest in this field . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds are likely to be key areas of future research .

Biochemical Analysis

Biochemical Properties

1-Benzylpiperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This interaction is crucial for studying the effects of acetylcholine on neural signaling and cognitive functions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation leads to altered levels of acetylcholine, which can impact synaptic transmission and neural communication. Additionally, this compound has been observed to affect gene expression and cellular metabolism, potentially altering the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This inhibition results in increased acetylcholine levels, enhancing cholinergic signaling. Furthermore, this compound may interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in neural signaling and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits mild inhibitory effects on acetylcholinesterase, leading to moderate increases in acetylcholine levels. At higher doses, significant inhibition of the enzyme is observed, resulting in pronounced cholinergic effects. Toxicity studies have shown that excessively high doses of this compound can lead to adverse effects, including neurotoxicity and disruptions in normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These enzymes catalyze the oxidation of this compound, leading to the formation of more polar metabolites that are readily excreted from the body. The compound’s metabolism also involves conjugation reactions, where it is linked to endogenous molecules like glucuronic acid, further enhancing its solubility and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its accumulation in target tissues. The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins within these compartments. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific subcellular locations, thereby modulating its biochemical effects .

Properties

IUPAC Name

1-benzylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEGMEBCXGDFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409117
Record name 1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4783-65-7
Record name 1-benzylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-2-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (80%, 3.3 g, 0.11 mol) in dry toluene (250 ml) under argon, was added dropwise a solution of δ-valerolactam (9.9 g, 0.10 mol) in toluene (50 ml). When the addition was complete, the mixture was heated under reflux for 1 h, then cooled to ambient temperature. A solution of benzyl bromide (13 ml, 18.8 g, 0.11 mol) in toluene (50 ml) containing dimethyl formamide (1 ml) was then added dropwise over 15 minutes. The resulting mixture was heated under reflux for 4 h. On cooling, the mixture was filtered and the filtrate was dried (Na2SO4) and evaporated in vacuo to give an oil. Bulb-to-bulb distillation gave the title compound (D26) as a yellow oil (8.0 g).
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3.3 g
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250 mL
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9.9 g
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50 mL
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13 mL
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1 mL
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50 mL
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Synthesis routes and methods II

Procedure details

General experimental procedure for the preparation of 300 FIG. 10, Scheme D: Reaction conditions: (a) 1. NaH, THF, 0° C. to RT; 2. RCl; (b) 1. LDA, THF, −78° C.; 2. PhSeCl, HMPA, THF, −78° C. to RT; (c) MCPBA, CH2Cl2, 0° C. to RT. Typical experimental procedure for the preparation of 5-described for the case in which n=2 and R=Bn: Sodium hydride dispersion in oil (60%, 2.08 g, 52.0 mmol) was washed with anhydrous hexane (3×10 mL) under argon atmosphere, resuspended in dry THF (50 mL), and cooled to 0° C. A solution of d-valerolactam (97%, 4.65 g, 45.5 mmol) in dry THF (200 mL) was slowly added to the former suspension. The mixture was stirred at 0° C. for 30 min, and at room tempreature until cessation of hydrogen evolution. Benzyl chloride (5.2 mL, 45.4 mmol) was added dropwise under argon atmosphere, and the new mixture was refluxed until completion of the alkylation was observed on tlc (48 h). The reaction was quenched with H2O (200 mL), the layers were separated, and the aqueous phase was extracted first with Et2O then with CH2Cl2. The combined organic extracts were dried, and the solvent and the remaining. benzyl chloride were evaporated under vaccum to furnish N-benzyl-2-piperidone as a pale oil, which was used without purification. Yield: 69%. To a solution of N-benzyl-2-piperidone (2.0 g, 10.6 mmol) in dry THF (20 mL), cooled at −78° C. and under argon atmosphere, a solution of LDA (1.5 M, 14.84 mL, 22.3 mmol) was added dropwise. After stirring for 10 min, a solution of phenylselenyl chloride (97%, 2.09 g, 10.6 mmol) and HMPA (97%, 2.87 g, 15.9 mmol) in dry THF (20 mL) was slowly added at −78° C. The resulting orange solution was maintained at −78° C. for 20 min and left to reach room temperature. The reaction mixture was poured on H2O and extracted with Et2O. The combined organic extracts were subsequently washed with 10% aqueous NaOH, H2O, 10% aqueous HCl, and brine. The organic phase, dried and evaporated yielded an oil which was flash chromatographed (Et2O) to obtain N-benzyl-3-phenylselenyl-2-piperidone as a transparent brown oil. Yield: 69%. To a solution of N-benzyl-3-phenylselenyl-2-piperidone (2.69 g, 7.82 mmol) in CH2Cl2 (35 mL), cooled at 0° C., a solution of MCPBA (50%, 3.37 g, 9.76 mmol) in CH2Cl2 (40 mL) was slowly added. The mixture was allowed to reach room temperature and was stirred overnight (16 h). The crude reaction mixture was poured on a saturated aqueous NaHCO3 solution, dried and evaporated to yield an oil which was flash chromatographed (9:1 Et2O:MeOH) to yield pure N-benzyl-D3-piperidein-2-one. Yield: 90%.
[Compound]
Name
300
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4.65 g
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RCl
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Name
oil
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2.08 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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